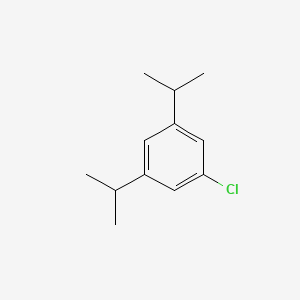

1-Chloro-3,5-diisopropylbenzene

Description

BenchChem offers high-quality 1-Chloro-3,5-diisopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3,5-diisopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-3,5-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPBANLIWUXUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236705 | |

| Record name | 1-Chloro-3,5-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87945-06-0 | |

| Record name | 1-Chloro-3,5-diisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087945060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3,5-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-3,5-diisopropylbenzene from 1,3-Diisopropylbenzene

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-Chloro-3,5-diisopropylbenzene, a valuable substituted aromatic compound. The synthesis commences with the readily available starting material, 1,3-diisopropylbenzene. The core of this process lies in the electrophilic aromatic substitution, specifically a direct chlorination reaction. This document will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss the critical parameters that influence reaction selectivity and yield. The guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, actionable methodologies.

Introduction and Theoretical Background

1-Chloro-3,5-diisopropylbenzene is a substituted aromatic hydrocarbon with potential applications in the synthesis of more complex molecules, including active pharmaceutical ingredients and materials with specific electronic properties. Its synthesis from 1,3-diisopropylbenzene is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.

The success of this synthesis hinges on understanding the directing effects of the substituents on the benzene ring. The two isopropyl groups are alkyl groups, which are known to be activating and ortho, para-directing. In the case of 1,3-diisopropylbenzene, the positions available for substitution are C2, C4, C5, and C6.

-

Positions C4 and C6: These are ortho to one isopropyl group and meta to the other.

-

Position C2: This position is ortho to both isopropyl groups.

-

Position C5: This position is para to one isopropyl group and meta to the other.

Due to the steric hindrance imposed by the bulky isopropyl groups, substitution at the C2 position is significantly disfavored. The C4 and C6 positions are electronically activated, but also subject to some steric hindrance. The C5 position, being para to one of the isopropyl groups and less sterically encumbered, is the most likely site for electrophilic attack. Therefore, direct chlorination of 1,3-diisopropylbenzene is expected to yield 1-Chloro-3,5-diisopropylbenzene as the major product.

The chlorination reaction itself proceeds via the generation of a potent electrophile, typically a chloronium ion (Cl+) or a polarized chlorine molecule complexed with a Lewis acid catalyst.[1][2] The catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), plays a crucial role in activating the chlorine molecule, making it sufficiently electrophilic to attack the electron-rich aromatic ring.[1]

Proposed Synthetic Workflow

The proposed synthesis of 1-Chloro-3,5-diisopropylbenzene from 1,3-diisopropylbenzene is a one-step electrophilic chlorination reaction. The overall transformation is depicted below:

Figure 1: Proposed synthetic workflow for the preparation of 1-Chloro-3,5-diisopropylbenzene.

Detailed Experimental Protocol

This protocol is a proposed method based on established procedures for electrophilic aromatic chlorination. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 1,3-Diisopropylbenzene | 162.28 | 16.23 g | 0.1 | 98% |

| Aluminum Chloride (anhydrous) | 133.34 | 1.33 g | 0.01 | 99.9% |

| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - | ≥99.8% |

| Chlorine Gas (Cl₂) | 70.90 | ~7.1 g | ~0.1 | - |

| 1 M Hydrochloric Acid (aq) | - | 50 mL | - | - |

| Saturated Sodium Bicarbonate (aq) | - | 50 mL | - | - |

| Brine (saturated NaCl solution) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | - |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel or gas dispersion tube

-

Condenser with a drying tube (filled with calcium chloride)

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

Reaction Setup:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 1,3-diisopropylbenzene (16.23 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

-

Fit the flask with a condenser connected to a drying tube and a gas dispersion tube (or a dropping funnel for a chlorine solution).

-

Cool the flask to 0 °C in an ice bath with continuous stirring.

-

-

Catalyst Addition:

-

Carefully add anhydrous aluminum chloride (1.33 g, 0.01 mol) to the cooled solution in portions. The addition is exothermic, so maintain the temperature at 0 °C.

-

-

Chlorination:

-

Slowly bubble chlorine gas (approximately 7.1 g, 0.1 mol) through the stirred reaction mixture over a period of 1-2 hours. The reaction progress can be monitored by the evolution of HCl gas (which can be tested with damp litmus paper at the outlet of the drying tube) and by thin-layer chromatography (TLC).

-

Alternatively, a solution of chlorine in an inert solvent can be added dropwise.

-

-

Reaction Completion and Quenching:

-

After the addition of chlorine is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M hydrochloric acid (50 mL). This will decompose the aluminum chloride catalyst.

-

-

Workup:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product will likely be a mixture of isomers. Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (using a non-polar eluent such as hexanes) to isolate the desired 1-Chloro-3,5-diisopropylbenzene.

-

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Expected Analytical Data for 1-Chloro-3,5-diisopropylbenzene:

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.1-7.3 (m, 3H, Ar-H), 2.8-3.0 (septet, 2H, CH(CH₃)₂), 1.2-1.3 (d, 12H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-152 (Ar-C), 134-136 (Ar-C-Cl), 125-127 (Ar-CH), 122-124 (Ar-CH), 34-35 (CH(CH₃)₂), 23-24 (CH(CH₃)₂) |

| GC-MS | Molecular ion peak (M+) at m/z = 196 and M+2 peak at m/z = 198 (in a ~3:1 ratio, characteristic of a single chlorine atom). |

Discussion of Critical Parameters and Mechanistic Insights

The success of this synthesis is contingent upon several critical parameters:

-

Catalyst Choice and Stoichiometry: A Lewis acid catalyst is essential for this reaction.[3] While AlCl₃ is effective, other Lewis acids such as FeCl₃ can also be used. A catalytic amount (0.1 equivalents) is proposed to minimize potential side reactions.

-

Temperature Control: The reaction should be initiated at a low temperature (0 °C) to control the rate of reaction and improve selectivity. Allowing the reaction to proceed at room temperature ensures completion.

-

Control of Stoichiometry: The molar ratio of chlorine to the substrate should be carefully controlled to minimize the formation of dichlorinated byproducts.

-

Purity of Reagents: Anhydrous conditions are crucial as the Lewis acid catalyst is sensitive to moisture.

Mechanistic Pathway Diagram:

Figure 2: Generalized mechanism for the electrophilic chlorination of 1,3-diisopropylbenzene.

Safety Considerations

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas. It should be handled with extreme caution in a well-ventilated fume hood.

-

Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water. It is also corrosive.

-

Dichloromethane: DCM is a volatile and potentially carcinogenic solvent.

-

Hydrochloric Acid: HCl is a corrosive acid.

Appropriate safety measures, including the use of personal protective equipment (goggles, gloves, lab coat), should be strictly followed.

Conclusion

The proposed synthesis of 1-Chloro-3,5-diisopropylbenzene via direct electrophilic chlorination of 1,3-diisopropylbenzene is a feasible and logical approach based on fundamental principles of organic chemistry. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount to achieving good selectivity for the desired product. The provided protocol offers a solid foundation for the practical execution of this synthesis, and the accompanying theoretical discussion provides the necessary context for troubleshooting and optimization.

References

- Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia - PMC - NIH. (n.d.).

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved from [Link]

-

Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Chloro-3,5-diisopropylbenzene: Properties, Synthesis, and Applications

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and pharmaceutical development, the strategic selection of molecular intermediates is paramount. The functional group arrangement and steric profile of a starting material dictate the feasibility of synthetic routes and the ultimate properties of the target molecule. 1-Chloro-3,5-diisopropylbenzene is a halogenated aromatic hydrocarbon that, while not a household name, presents a unique combination of features. The bulky isopropyl groups at the meta positions relative to each other create a significant steric shield around the C4 and C6 positions, while the chloro substituent provides a key handle for further functionalization and modulates the electronic properties of the benzene ring. This guide offers a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its potential as a sophisticated building block for researchers, chemists, and drug development professionals.

Core Physicochemical Characteristics

The utility of any chemical compound begins with a thorough understanding of its physical and chemical properties. These data govern everything from reaction solvent selection and purification strategies to formulation and potential bioavailability. While experimental data for 1-Chloro-3,5-diisopropylbenzene is sparse, reliable computational models provide valuable insights.

A summary of its key computed properties is presented below. These values are derived from established algorithms such as the Joback method for thermophysical properties and Crippen's fragmentation method for solubility parameters, offering a robust starting point for experimental design.[1]

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₁₇Cl | - | - |

| Molecular Weight | 196.71 | g/mol | PubChem |

| Normal Boiling Point (Tboil) | 547.15 (274 °C) | K | Cheméo[1] |

| Normal Melting Point (Tfus) | 276.38 (3.23 °C) | K | Cheméo[1] |

| Critical Temperature (Tc) | 762.69 | K | Cheméo[1] |

| Critical Pressure (Pc) | 2289.32 | kPa | Cheméo[1] |

| Enthalpy of Vaporization (ΔvapH°) | 49.52 | kJ/mol | Cheméo[1] |

| Octanol/Water Partition Coeff. (logP) | 4.587 | - | Cheméo[1] |

| Water Solubility (log10WS) | -4.53 | mol/L | Cheméo[1] |

The high logP value indicates significant lipophilicity, suggesting poor solubility in water but good solubility in nonpolar organic solvents like ethers and hydrocarbons.[1][2] This is a critical consideration for its use in drug discovery, as lipophilicity is a key factor in a molecule's pharmacokinetic profile.[3]

Caption: 2D Structure of 1-Chloro-3,5-diisopropylbenzene.

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is the cornerstone of chemical identification. Based on the structure of 1-Chloro-3,5-diisopropylbenzene, the following spectral characteristics are anticipated.

1H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative due to the molecule's symmetry.

-

Aromatic Protons: Two distinct signals would be observed in the aromatic region (δ 7.0-7.5 ppm). The proton at C2 would appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with the protons at C4 and C6. The two equivalent protons at C4 and C6 would appear as a doublet.

-

Isopropyl Protons: The two isopropyl groups are chemically equivalent. This will result in two signals: a septet around δ 2.9-3.5 ppm for the single methine proton (CH), and a doublet around δ 1.2-1.3 ppm for the twelve equivalent methyl protons (4 x CH₃). The integration ratio of the aromatic protons to the isopropyl methine and methyl protons would be 3:2:12.[4]

13C NMR Spectroscopy

Due to molecular symmetry, the 13C NMR spectrum should display six distinct signals:

-

Aromatic Carbons: Four signals are expected. C1 (ipso-carbon attached to Cl), C3/C5 (ipso-carbons attached to isopropyl groups), C2, and C4/C6.

-

Isopropyl Carbons: Two signals are expected: one for the two equivalent methine carbons and one for the four equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[5]

-

C-H stretching (aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Medium to strong bands just below 3000 cm⁻¹ (from the isopropyl groups).

-

C=C stretching (aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

-

C-Cl stretching: A strong band in the fingerprint region, typically between 1000 and 1100 cm⁻¹ for aryl chlorides.

Mass Spectrometry (MS)

The mass spectrum would be characterized by a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern of chlorine: the presence of two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

Synthesis and Reactivity: A Chemist's Perspective

Proposed Synthetic Pathway

The most direct and industrially viable route to 1-Chloro-3,5-diisopropylbenzene is through the electrophilic halogenation of 1,3-diisopropylbenzene. The causality behind this choice lies in the availability of the starting material and the efficiency of electrophilic aromatic substitution reactions.

Caption: Proposed workflow for the synthesis of 1-Chloro-3,5-diisopropylbenzene.

Experimental Protocol Considerations:

-

Reaction Setup: The reaction should be conducted in an inert, dry solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (N₂ or Ar) to prevent side reactions with moisture.

-

Catalyst Choice: A Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is required to polarize the Cl-Cl bond, generating a potent electrophile ("Cl⁺").

-

Temperature Control: Electrophilic halogenations are typically exothermic. The reaction should be cooled (e.g., 0-5 °C) during the addition of chlorine to control the reaction rate and minimize the formation of polychlorinated byproducts.

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a dilute aqueous solution of sodium bisulfite to destroy excess chlorine. The organic layer is separated, washed, dried, and concentrated. The final product would be purified by vacuum distillation or column chromatography to separate it from any unreacted starting material or isomeric byproducts.

Chemical Reactivity

The reactivity of 1-Chloro-3,5-diisopropylbenzene in further transformations is governed by the directing effects of its substituents.

-

Isopropyl Groups: These are alkyl groups, which are activating and ortho-, para-directing through an inductive effect and hyperconjugation.

-

Chloro Group: Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of resonance electron donation from their lone pairs.

In this specific molecule, the directing effects converge. The two powerful ortho-, para-directing isopropyl groups strongly favor substitution at the C2, C4, and C6 positions. The chlorine atom also directs to its ortho (C2, C6) and para (C4) positions. The combined effect makes the C2, C4, and C6 positions the most activated sites for subsequent electrophilic attack (e.g., nitration, Friedel-Crafts acylation). However, the significant steric hindrance from the adjacent isopropyl groups will heavily influence the regiochemical outcome, likely favoring substitution at the less hindered C2 position.

Strategic Applications in Drug Discovery

The incorporation of chlorine into bioactive molecules is a time-tested strategy in medicinal chemistry.[6] The term "Magic Chloro" has been used to describe the profound and often beneficial effects of this atom on a drug candidate's profile.[7] 1-Chloro-3,5-diisopropylbenzene serves as a scaffold that embodies several desirable features for this purpose.

-

Lipophilicity Modulation: The chloro and diisopropyl groups contribute significantly to the molecule's lipophilicity. This property is crucial for membrane permeability and accessing intracellular targets. By using this fragment, chemists can systematically increase the lipophilicity of a lead compound.[3]

-

Metabolic Blocking: The bulky isopropyl groups can act as steric shields, preventing metabolic enzymes (like Cytochrome P450s) from accessing and oxidizing the aromatic ring. This can increase the metabolic stability and half-life of a drug.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can enhance binding affinity and selectivity.[7]

-

Vector for Further Synthesis: The chloro group can be replaced through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups late in a synthetic sequence. This provides chemists with a versatile handle to build molecular complexity and explore the structure-activity relationship (SAR) of a compound series.

Safety and Handling

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, open flames, and strong oxidizing agents.[8]

-

Hazards: Assumed to be combustible. May cause skin, eye, and respiratory irritation. Avoid ingestion and inhalation.[8][9]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. In all cases of exposure, seek medical attention if symptoms persist.[10]

-

Conclusion

1-Chloro-3,5-diisopropylbenzene represents a valuable, albeit specialized, tool for the synthetic chemist. Its unique substitution pattern offers a pre-organized steric and electronic environment that can be exploited in the design of complex organic molecules. For professionals in drug discovery, it serves as an advanced intermediate for creating compounds with tailored lipophilicity, enhanced metabolic stability, and the potential for specific halogen bonding interactions. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its full potential in research and development.

References

-

Cheméo. Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0).[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20543430, 1-Chloro-3,5-diethylbenzene.[Link]

-

Chemsrc. 1-Chloro-3,5-dimethoxybenzene | CAS#:7051-16-3.[Link]

-

Wikipedia. 1,3-Diisopropylbenzene.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81502, 1-Chloro-3,5-dimethoxybenzene.[Link]

-

Cheméo. Chemical Properties of 1-Chloro-3-isopropyl-4-methylbenzene (CAS 63831-93-6).[Link]

-

Carl ROTH. Safety Data Sheet: 1,3,5-Triisopropylbenzene.[Link]

-

CPAchem. Safety data sheet - 1,3,5-Triisopropylbenzene.[Link]

- Google Patents.US7102043B2 - Process for synthesizing diisopropylbenzene.

-

Singh, U. P., & Singh, R. K. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

ResearchGate. Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from...[Link]

-

Meyers, M. J., et al. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

-

Esselman, B. J., & Hill, N. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Doak, B. C., et al. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. guidechem.com [guidechem.com]

- 3. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. fishersci.com [fishersci.com]

- 9. 1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cpachem.com [cpachem.com]

An In-Depth Technical Guide to 1-Chloro-3,5-diisopropylbenzene (CAS: 87945-06-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3,5-diisopropylbenzene, a substituted aromatic hydrocarbon of interest in synthetic organic chemistry and potentially in the development of novel therapeutics. This document details the physicochemical properties, outlines a logical synthetic pathway with detailed experimental considerations, and explores its potential applications, particularly within the realm of medicinal chemistry. Safety protocols and handling guidelines are also addressed to ensure its proper use in a laboratory setting. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

1-Chloro-3,5-diisopropylbenzene, with the CAS number 87945-06-0, is a chlorinated aromatic compound. Its structure, featuring a benzene ring substituted with a chlorine atom and two isopropyl groups at the meta positions, imparts specific physical and chemical properties that make it a unique building block in organic synthesis. The presence of the bulky isopropyl groups provides steric hindrance, influencing the regioselectivity of further reactions, while the chloro-substituent offers a site for various chemical transformations and can modulate the electronic properties of the aromatic ring. This guide will delve into the essential technical aspects of this compound, providing a foundation for its synthesis, characterization, and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Chloro-3,5-diisopropylbenzene is fundamental for its application in research and development. The following table summarizes key calculated and available data for this compound.

| Property | Value | Source |

| CAS Number | 87945-06-0 | ChemScene[1] |

| Molecular Formula | C₁₂H₁₇Cl | ChemScene[1] |

| Molecular Weight | 196.72 g/mol | ChemScene[1] |

| Boiling Point (T_boil) | 547.15 K (274 °C) | Cheméo (Joback Calculated)[2] |

| Melting Point (T_fus) | 276.38 K (3.23 °C) | Cheméo (Joback Calculated)[2] |

| LogP (Octanol/Water Partition Coefficient) | 4.587 | Cheméo (Crippen Calculated)[2] |

| Water Solubility (log₁₀WS) | -4.53 mol/L | Cheméo (Crippen Calculated)[2] |

These properties suggest that 1-Chloro-3,5-diisopropylbenzene is a lipophilic compound with low water solubility, characteristic of many aromatic hydrocarbons. Its high boiling point indicates low volatility under standard conditions.

Synthesis and Mechanism

The synthesis of 1-Chloro-3,5-diisopropylbenzene is logically approached as a two-step process: the Friedel-Crafts alkylation of benzene to form the 1,3-diisopropylbenzene precursor, followed by electrophilic aromatic chlorination.

Step 1: Synthesis of 1,3-Diisopropylbenzene (Friedel-Crafts Alkylation)

The initial step involves the di-isopropylation of benzene. While Friedel-Crafts alkylation can sometimes lead to a mixture of isomers, specific conditions can favor the formation of the meta-product.[3] The reaction of benzene with propylene in the presence of a Lewis acid catalyst, such as aluminum chloride, is a common industrial method for producing diisopropylbenzene isomers.[1][4]

Reaction Scheme:

Figure 1: Synthesis of 1,3-Diisopropylbenzene.

Causality Behind Experimental Choices:

-

Catalyst: A Lewis acid like aluminum chloride is essential to generate the isopropyl carbocation electrophile from propylene.[3]

-

Reactant Ratio: The ratio of benzene to propylene is a critical parameter to control the degree of alkylation and minimize the formation of tri- and poly-isopropylbenzenes.[5]

-

Temperature: The reaction temperature influences the reaction rate and selectivity. Lower temperatures can favor the formation of the meta-isomer.[1]

Experimental Protocol (Illustrative):

A representative procedure based on established Friedel-Crafts alkylation principles.[1][5]

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride and dry benzene.

-

Reactant Addition: The flask is cooled in an ice bath, and propylene gas is bubbled through the stirred solution at a controlled rate. Alternatively, isopropyl chloride can be added dropwise from the dropping funnel.

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the ratio of mono-, di-, and tri-alkylated products.

-

Workup: Upon completion, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Purification: The crude product is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting mixture of diisopropylbenzene isomers is then purified by fractional distillation to isolate the 1,3-diisopropylbenzene.[4]

Step 2: Synthesis of 1-Chloro-3,5-diisopropylbenzene (Electrophilic Chlorination)

The second step is the regioselective chlorination of 1,3-diisopropylbenzene. The two isopropyl groups are ortho-, para-directing. However, due to the significant steric hindrance at the ortho positions (2, 4, and 6), electrophilic attack is favored at the less hindered para-position relative to one of the isopropyl groups, which corresponds to the 5-position of the other, or at the 5-position which is meta to both. Given the meta-directing nature of a second alkyl group in di-alkylation, direct chlorination at the 5-position is plausible.

Reaction Scheme:

Figure 2: Chlorination of 1,3-Diisopropylbenzene.

Causality Behind Experimental Choices:

-

Chlorinating Agent and Catalyst: The use of elemental chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) is a standard method for the chlorination of aromatic rings.[6] The catalyst polarizes the Cl-Cl bond, generating a more potent electrophile.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature to prevent over-chlorination and side reactions. The reaction progress should be carefully monitored to maximize the yield of the mono-chloro product.

Experimental Protocol (Illustrative):

A representative procedure based on established electrophilic aromatic chlorination methods.[6][7]

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap is charged with 1,3-diisopropylbenzene and a catalytic amount of anhydrous iron(III) chloride.

-

Chlorination: The reaction mixture is protected from light and chlorine gas is bubbled through the solution at a slow, controlled rate. The temperature is maintained, if necessary, with a cooling bath.

-

Reaction Monitoring: The reaction is monitored by GC to follow the disappearance of the starting material and the formation of the product.

-

Workup: Once the desired conversion is achieved, the reaction is stopped, and the mixture is purged with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl. The mixture is then washed with water and a dilute solution of sodium thiosulfate to remove any remaining chlorine, followed by a wash with a dilute sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent (if any was used) is removed. The crude product is then purified, typically by vacuum distillation, to yield pure 1-Chloro-3,5-diisopropylbenzene.

Potential Applications in Research and Drug Development

While specific applications of 1-Chloro-3,5-diisopropylbenzene are not extensively documented in publicly available literature, its structural features suggest several potential areas of utility, particularly in medicinal chemistry and as a synthetic intermediate.

As a Synthetic Intermediate

The chlorine atom on the aromatic ring serves as a versatile handle for a variety of chemical transformations. It can participate in nucleophilic aromatic substitution reactions or be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecular architectures. This makes 1-Chloro-3,5-diisopropylbenzene a potentially valuable starting material for the synthesis of a range of fine chemicals and active pharmaceutical ingredients (APIs).[8]

Role in Medicinal Chemistry

The incorporation of chlorine atoms is a common strategy in drug design.[9][10] The "magic chloro" effect, where the substitution of a hydrogen atom with chlorine can lead to significant improvements in potency and pharmacokinetic properties, is a well-recognized phenomenon.[10] The chloro-substituent can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[9] The diisopropylbenzene scaffold itself has been investigated in the context of probing anesthetic antagonism.[11] Therefore, 1-Chloro-3,5-diisopropylbenzene could serve as a key building block or a fragment in the design of novel therapeutic agents for various diseases, including those affecting the central nervous system.[9]

Safety and Handling

General Safety Precautions: [2][12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water. Do not ingest.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the safety data sheets for the precursor, 1,3-diisopropylbenzene, for more detailed handling and safety information.[2][12]

Conclusion

1-Chloro-3,5-diisopropylbenzene is a halogenated aromatic hydrocarbon with potential as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry. Its synthesis can be logically achieved through a two-step process involving Friedel-Crafts alkylation and subsequent electrophilic chlorination. While detailed experimental data and specific applications are not yet widely reported, its structural characteristics suggest promising avenues for future research and development. Adherence to strict safety protocols is essential when working with this and related chemical compounds. This guide provides a foundational understanding to facilitate further investigation and utilization of 1-Chloro-3,5-diisopropylbenzene in the scientific community.

References

- Goodyear Tire & Rubber. (2004). Process for synthesizing diisopropylbenzene.

-

Cheméo. (n.d.). Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0). Retrieved from [Link]

- Hooker Electrochemical Company. (1947). Chlorination of isopropylbenzenes.

-

Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 259-296. [Link]

-

Cheméo. (n.d.). Physical Properties of 1-Chloro-3,5-diisopropylbenzene. Retrieved from [Link]

-

M. O. Zimmermann, A. Lange, A. C. Joerger & F. M. Boeckler. (2021). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. [Link]

-

Hough, M. K., Leso, C. R., Plasencia, D. M., White, E. R., & Sonner, J. M. (2021). Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia. ACS chemical neuroscience, 12(19), 3668–3677. [Link]

-

CPAChem. (2023). Safety data sheet. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3,5-diethylbenzene. Retrieved from [Link]

-

Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

Bulletin of Chemical Reaction Engineering & Catalysis. (2024). Maximizing Chlorobenzene Product Yield by Modifying The Benzene Chlorination Process. [Link]

-

ejaet.com. (n.d.). Catalytic Synthesis of Isopropyl Benzene from Di isopropyl Benzene using Triflic Acid Catalyst at Room Temperature. Retrieved from [Link]

-

Turton, R. (n.d.). Material Balances Design Problem Cumene Production Background Cumene (isopropyl benzene) is produced by reacting propylene and b. Retrieved from [Link]

-

Airgas. (2021). SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. US2839591A - Preparation of m-and p-diisopropylbenzene by isomerizing dhsopropylbenzenes in the prsence of aluminum chloride - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. ejaet.com [ejaet.com]

- 4. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]

- 5. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]

- 6. journal.bcrec.id [journal.bcrec.id]

- 7. US2430822A - Chlorination of isopropylbenzenes - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. airgas.com [airgas.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Chloro-3,5-diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, conformation, and physicochemical properties of 1-Chloro-3,5-diisopropylbenzene. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from analogous compounds and established principles of organic chemistry to present a robust theoretical and practical overview. The document delves into the steric and electronic effects influencing its three-dimensional structure, predicted spectroscopic signatures, and plausible synthetic routes. This guide serves as a valuable resource for researchers working with substituted aromatic compounds, offering insights into molecular design, reaction planning, and analytical characterization.

Introduction: The Significance of Substituted Benzenes

Substituted benzene derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals. The nature, number, and position of substituents on the benzene ring profoundly influence the molecule's steric and electronic properties, thereby dictating its reactivity, biological activity, and physical characteristics. 1-Chloro-3,5-diisopropylbenzene, with its combination of a halogen atom and bulky alkyl groups in a meta-disubstituted pattern, presents an interesting case study for understanding the interplay of these factors. The chloro group acts as an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution, while the isopropyl groups are electron-donating and exert significant steric hindrance. This unique combination of features makes a detailed understanding of its structure and conformation crucial for predicting its behavior in chemical reactions and biological systems.

Molecular Structure and Physicochemical Properties

1-Chloro-3,5-diisopropylbenzene possesses the molecular formula C₁₂H₁₇Cl and a molecular weight of 196.72 g/mol . The core of the molecule is a planar benzene ring, with a chlorine atom and two isopropyl groups attached at the 1, 3, and 5 positions, respectively.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇Cl | - |

| Molecular Weight | 196.72 g/mol | Cheméo |

| CAS Number | 87945-06-0 | Cheméo |

| Predicted Boiling Point | 547.15 K | Cheméo |

| Predicted Melting Point | 276.38 K | Cheméo |

| Predicted logP | 4.587 | Cheméo |

Table 1: Key Physicochemical Properties of 1-Chloro-3,5-diisopropylbenzene.

Conformational Analysis: The Dance of the Isopropyl Groups

A critical aspect of the molecular structure of 1-Chloro-3,5-diisopropylbenzene is the conformational flexibility imparted by the two isopropyl groups. The rotation of these bulky groups around the C(aryl)-C(isopropyl) bond is not entirely free and is influenced by steric interactions with the adjacent chlorine atom and the aromatic protons.

Rotational Barriers and Preferred Conformations

The rotation of the isopropyl groups is expected to have a defined energy profile with distinct minima and maxima. The lowest energy conformations will seek to minimize steric repulsion. It is hypothesized that the most stable conformation will involve the methine hydrogens of the isopropyl groups pointing away from the chlorine atom to reduce steric clash.

Computational studies on similarly substituted benzenes can provide insight into these rotational barriers. For instance, studies on the rotational barriers of alkyl groups in aromatic compounds have shown that the energy differences between conformers can be significant enough to influence reactivity and spectroscopic properties at room temperature.

Caption: Energy profile for the rotation of an isopropyl group in 1-Chloro-3,5-diisopropylbenzene.

Impact on Benzene Ring Geometry

Significant steric hindrance from the bulky isopropyl groups can lead to minor distortions of the benzene ring from perfect planarity. Bond angles within the ring and the C-C bond lengths might deviate slightly from the ideal 120° and 1.39 Å, respectively, to accommodate the spatial demands of the substituents.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic Protons (H-2, H-4, H-6) | 6.9 - 7.2 | Singlet or very narrow multiplet | 3H |

| Methine Protons (-CH(CH₃)₂) | 2.8 - 3.0 | Septet | 2H |

| Methyl Protons (-CH(CH₃)₂) | ~1.2 | Doublet | 12H |

Table 2: Predicted ¹H NMR Spectral Data for 1-Chloro-3,5-diisopropylbenzene.

The aromatic protons are chemically equivalent and would likely appear as a singlet. The methine protons of the isopropyl groups will be split into a septet by the six equivalent methyl protons. The twelve methyl protons will appear as a doublet due to coupling with the single methine proton. For comparison, the ¹H NMR spectrum of 1,3,5-triisopropylbenzene shows aromatic protons at δ 6.91 ppm, methine protons at δ 2.86 ppm, and methyl protons at δ 1.25 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C-Cl (C-1) | 130 - 135 |

| C-H (aromatic, C-2, C-4, C-6) | 120 - 125 |

| C-isopropyl (C-3, C-5) | 145 - 150 |

| Methine Carbon (-CH(CH₃)₂) | 30 - 35 |

| Methyl Carbon (-CH(CH₃)₂) | 20 - 25 |

Table 3: Predicted ¹³C NMR Spectral Data for 1-Chloro-3,5-diisopropylbenzene.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the substituted benzene ring and the alkyl groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-H bending (aliphatic) | 1370 - 1470 |

| C-Cl stretching | 1000 - 1100 |

| Out-of-plane C-H bending (aromatic) | 800 - 900 (characteristic of 1,3,5-substitution) |

Table 4: Predicted IR Absorption Bands for 1-Chloro-3,5-diisopropylbenzene.

The out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the benzene ring.[2]

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of a methyl group (M-15) and an isopropyl group (M-43).

Synthesis and Reactivity

Synthetic Approach: Friedel-Crafts Alkylation

A plausible and common method for the synthesis of 1-Chloro-3,5-diisopropylbenzene is through the Friedel-Crafts alkylation of chlorobenzene with propene or 2-chloropropane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

Caption: Proposed synthetic workflow for 1-Chloro-3,5-diisopropylbenzene via Friedel-Crafts alkylation.

Experimental Protocol (Hypothetical):

-

To a cooled (0-5 °C) and stirred solution of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add chlorobenzene.

-

Slowly bubble propene gas through the mixture or add 2-chloropropane dropwise.

-

Maintain the reaction temperature below 10 °C to minimize side reactions and polysubstitution.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the product by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Low Temperature: The Friedel-Crafts alkylation is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and prevent the formation of unwanted byproducts.

-

Lewis Acid Catalyst: AlCl₃ is essential to generate the isopropyl carbocation, the electrophile in this reaction.

-

Inert Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is unreactive under the reaction conditions.

Reactivity

The reactivity of 1-Chloro-3,5-diisopropylbenzene in electrophilic aromatic substitution will be influenced by the directing effects of the substituents. The chloro group is a deactivator and an ortho-, para-director, while the isopropyl groups are activators and ortho-, para-directors. Due to the meta-positioning of the existing substituents, the positions ortho and para to the activating isopropyl groups are also the positions ortho and para to the deactivating chloro group. The steric hindrance from the bulky isopropyl groups will likely direct incoming electrophiles to the less hindered positions, primarily the 2, 4, and 6 positions.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the molecular structure and conformation of 1-Chloro-3,5-diisopropylbenzene. By leveraging data from analogous compounds and fundamental chemical principles, we have elucidated its likely three-dimensional structure, predicted its spectroscopic signatures, and outlined a plausible synthetic strategy. The interplay of steric and electronic effects in this molecule makes it a compelling subject for further experimental and computational investigation. The insights presented here offer a valuable starting point for researchers in organic synthesis, medicinal chemistry, and materials science who may work with this or structurally related compounds.

References

-

Study on the synthesis of 1, 3, 5-triisopropylbenzene - ResearchGate. Available at: [Link]

-

Friedel-Crafts Alkylation of Chlorobenzene - Vedantu. Available at: [Link]

-

Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0) - Cheméo. Available at: [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings - Spectroscopy Online. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 1-Chloro-3,5-diisopropylbenzene in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Solubility Profile of a Key Chemical Intermediate

1-Chloro-3,5-diisopropylbenzene is a substituted aromatic compound with significant utility in organic synthesis and as a building block for more complex molecules, including active pharmaceutical ingredients. Its distinct substitution pattern, featuring a central benzene ring with a chlorine atom and two bulky isopropyl groups, imparts specific physicochemical properties that govern its behavior in various chemical processes. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in reaction design, purification, and formulation.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-3,5-diisopropylbenzene. We will delve into the theoretical principles governing its solubility, present a qualitative and predictive solubility profile based on available data for analogous compounds, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. Key properties of 1-Chloro-3,5-diisopropylbenzene that influence its solubility include:

-

Low Polarity: The molecule is predominantly non-polar due to the large, non-polar isopropyl groups and the benzene ring. The single chlorine atom introduces a slight dipole moment, but the overall character of the molecule is hydrophobic.

-

Hydrophobicity: This is quantitatively supported by its low water solubility (log10 of Water solubility in mol/l = -4.53) and high octanol/water partition coefficient (logPoct/wat = 4.587)[1]. A high logP value indicates a strong preference for non-polar environments.

-

Molecular Size and Shape: The bulky isopropyl groups can create steric hindrance, which may affect how solvent molecules pack around the solute.

The guiding principle for predicting solubility is "like dissolves like," which states that substances with similar polarities tend to be miscible.[2] Therefore, 1-Chloro-3,5-diisopropylbenzene is expected to be highly soluble in non-polar and weakly polar organic solvents, and poorly soluble in highly polar solvents, particularly water.

Predicted Solubility Profile of 1-Chloro-3,5-diisopropylbenzene

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Highly Soluble / Miscible | The non-polar nature of these solvents closely matches that of 1-Chloro-3,5-diisopropylbenzene, leading to favorable van der Waals interactions. |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Highly Soluble / Miscible | The aromatic rings of both the solute and solvent can engage in π-π stacking interactions, in addition to van der Waals forces. |

| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Highly Soluble / Miscible | These solvents have polarities that are compatible with the slight dipole of the C-Cl bond and the overall non-polar structure. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | Soluble to Highly Soluble | Ethers are relatively non-polar and can act as good solvents for non-polar compounds. THF and dioxane have slightly higher polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | Ketones are more polar than the previous classes, which may lead to slightly reduced but still significant solubility. |

| Esters | Ethyl Acetate, Butyl Acetate | Moderately Soluble | Similar to ketones, esters possess a moderate polarity. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The high polarity and hydrogen-bonding capability of alcohols make them poor solvents for the non-polar 1-Chloro-3,5-diisopropylbenzene. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | These are highly polar solvents and are not expected to be effective at solvating the non-polar solute. |

| Water | Insoluble | The extreme polarity and strong hydrogen-bonding network of water make it a very poor solvent for this hydrophobic compound.[1] |

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal equilibrium method, a robust and widely used technique.[4][5]

Objective

To determine the saturation solubility of 1-Chloro-3,5-diisopropylbenzene in a selection of organic solvents at a controlled temperature.

Materials and Equipment

-

1-Chloro-3,5-diisopropylbenzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Chloro-3,5-diisopropylbenzene to a known volume of the chosen solvent in a glass vial. The presence of undissolved solute is crucial to ensure saturation.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any suspended particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of 1-Chloro-3,5-diisopropylbenzene.

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of 1-Chloro-3,5-diisopropylbenzene of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Figure 1. A flowchart illustrating the isothermal equilibrium method for determining the solubility of a compound.

Safety and Handling Considerations

1-Chloro-3,5-diisopropylbenzene should be handled in a well-ventilated area, preferably in a chemical fume hood.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[6][7][8]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 1-Chloro-3,5-diisopropylbenzene in organic solvents. Based on its chemical structure, it is predicted to be highly soluble in non-polar and weakly polar solvents and poorly soluble in polar solvents. For precise quantitative data, a detailed experimental protocol for solubility determination has been provided. This information is critical for researchers and professionals in the fields of chemical synthesis and drug development to effectively utilize this important chemical intermediate.

References

-

Cheméo. (n.d.). Chemical Properties of 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0). Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3,5-diethylbenzene. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 1,3,5-Triisopropylbenzene. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from [Link]

-

CPAchem. (2023). Safety data sheet - 1,3,5-Triisopropylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3,5-dimethoxybenzene. Retrieved from [Link]

-

ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

ChemSrc. (2025). 1-Chloro-3,5-dimethoxybenzene. Retrieved from [Link]

-

OSTI.GOV. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-Chloro-3-nitrobenzene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-nitrobenzene. Retrieved from [Link]

Sources

- 1. 1-Chloro-3,5-diisopropylbenzene (CAS 87945-06-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. cpachem.com [cpachem.com]

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 1-Chloro-3,5-diisopropylbenzene

A Note on this Guidance: The following technical guide has been developed to provide a comprehensive overview of the potential hazards and safety precautions for 1-Chloro-3,5-diisopropylbenzene. It is important to note that specific toxicological and safety data for this compound are limited. Therefore, this guide has been constructed by extrapolating data from structurally similar compounds: 1,3-diisopropylbenzene (the parent hydrocarbon) and chlorobenzene (representing the chlorinated aromatic functionality). This approach, rooted in established principles of chemical safety assessment, provides a robust framework for handling this compound with the necessary precautions. All recommendations should be implemented in conjunction with a thorough site-specific risk assessment.

Section 1: Physicochemical and Toxicological Profile

Understanding the fundamental properties of 1-Chloro-3,5-diisopropylbenzene is the first step in a comprehensive safety assessment. Due to the scarcity of direct experimental data, a comparative analysis with its structural analogs, 1,3-diisopropylbenzene and chlorobenzene, provides critical insights.

1.1 Physicochemical Properties

The properties of 1-Chloro-3,5-diisopropylbenzene are predicted to be influenced by both the alkyl and chloro substituents on the benzene ring. The diisopropyl groups will contribute to its organic solubility and likely give it a higher boiling point and lower vapor pressure than chlorobenzene. The chlorine atom will increase the compound's density and may influence its reactivity and environmental fate.

| Property | 1-Chloro-3,5-diisopropylbenzene (Calculated/Predicted) | 1,3-Diisopropylbenzene (Experimental) | Chlorobenzene (Experimental) |

| Molecular Formula | C₁₂H₁₇Cl | C₁₂H₁₈[1][2] | C₆H₅Cl |

| Molecular Weight | 196.71 g/mol | 162.27 g/mol [1][2] | 112.56 g/mol [3] |

| Appearance | Colorless liquid (predicted) | Colorless liquid[2] | Colorless liquid[4] |

| Boiling Point | ~230-240 °C (estimated) | 203.2 °C[2] | 132 °C[3] |

| Melting Point | Not available | -63 °C[5] | -45.6 °C |

| Flash Point | ~80-90 °C (estimated combustible liquid) | 76 °C[1] | 28 °C[3] |

| Density | ~1.0 g/cm³ (estimated) | 0.856 g/cm³[5] | 1.107 g/cm³ |

| Solubility in Water | Insoluble (predicted) | Insoluble[2] | Very slightly soluble[3] |

| Vapor Pressure | Lower than chlorobenzene, likely <1 mmHg at 20°C | 0.39 mmHg at 25°C[2] | 11.8 mmHg at 25°C |

1.2 Toxicological Hazard Assessment

The toxicological profile of 1-Chloro-3,5-diisopropylbenzene is inferred from its structural components. Aromatic hydrocarbons can cause central nervous system depression, while chlorinated solvents can have effects on the liver and kidneys.[3][6][7]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled is a reasonable assumption based on the data for 1,3-diisopropylbenzene and chlorobenzene.[4][8]

-

Skin and Eye Irritation: Expected to be a skin and eye irritant.[3][9][10] Prolonged skin contact may cause defatting and dermatitis.[10]

-

Respiratory Irritation: Vapors may cause irritation to the respiratory tract.[10][11]

-

Sensitization: While data is not available for the target compound, some related compounds can be skin sensitizers.[12]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys, and may affect the nervous system.[3][6][11]

-

Carcinogenicity & Mutagenicity: There is no data to suggest carcinogenicity or mutagenicity for 1-Chloro-3,5-diisopropylbenzene. However, the precautionary principle should be applied.

Section 2: Safe Handling and Storage Protocols

A systematic approach to handling is crucial to minimize exposure. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

2.1 Engineering Controls

-

Ventilation: All work with 1-Chloro-3,5-diisopropylbenzene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][13]

-

Isolation: For larger scale operations, consider closed systems to minimize the release of vapors.[9]

2.2 Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

Caption: PPE selection decision tree.

2.3 Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mists.[8]

-

Keep away from heat, sparks, and open flames.[1]

-

Use non-sparking tools.[9]

-

Ground and bond containers when transferring material to prevent static discharge.[4]

-

Wash hands thoroughly after handling.[14]

2.4 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from sources of ignition.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

Section 3: Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

3.1 First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[1]

3.2 Spill Response

Caption: A stepwise guide to spill response.

3.3 Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or foam. Water spray can be used to cool fire-exposed containers, but may be ineffective at extinguishing the fire itself.[1][10]

-

Specific Hazards: The compound is a combustible liquid and its vapors can form explosive mixtures with air.[1][4] Combustion may produce toxic and irritating fumes, including hydrogen chloride and carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Section 4: Environmental Hazards and Waste Disposal

4.1 Environmental Fate

Chlorinated aromatic compounds can be persistent in the environment and are often toxic to aquatic life.[9][13][15] It is expected that 1-Chloro-3,5-diisopropylbenzene will exhibit low water solubility and a potential for bioaccumulation. It should not be allowed to enter drains or waterways.[4] Biodegradation is likely to be slow, particularly under anaerobic conditions.[16][17]

4.2 Waste Disposal

All waste containing 1-Chloro-3,5-diisopropylbenzene must be treated as hazardous waste.

-

Classification: This compound should be classified as a halogenated organic waste.[18]

-

Segregation: Do not mix with non-halogenated waste to avoid higher disposal costs and to ensure proper treatment.[19][20]

-

Containers: Collect waste in designated, properly labeled, and sealed containers.

-

Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, typically via high-temperature incineration.[18] Contaminated materials such as gloves, absorbent pads, and empty containers must also be disposed of as hazardous waste.[13]

References

-

CPAchem. Safety data sheet: 1,3-diisopropylbenzene. [Link]

-

Maritime Integrated Decision Support Information System on Transport of Chemical Substances (MIDIS-TROCS). 1,3-DIISOPROPYLBENZENE. [Link]

-

Delaware Health and Social Services. CHLOROBENZENE. [Link]

-

PubChem. 1,3-Diisopropylbenzene. [Link]

-

Haz-Map. 1,3-Diisopropylbenzene. [Link]

-

Airgas. SAFETY DATA SHEET: Flammable Liquid Mixture. [Link]

-

Carl ROTH. Safety Data Sheet: Chlorobenzene. [Link]

-

PubMed. Chlorinated benzenes in the environment. [Link]

-

Unknown. hazardous waste segregation. [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure - FLAMMABLE LIQUIDS. [Link]

-

MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorobenzene. [Link]

-

Carnegie Mellon University. EHS Guideline - Flammable and Combustible Liquids. [Link]

-

Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

NCBI Bookshelf. Toxicological Profile for Chlorobenzene. [Link]

-

Environmental Protection Agency (EPA). TOXICOLOGICAL PROFILE FOR CHLOROBENZENE. [Link]

-

Centers for Disease Control and Prevention (CDC). Toxicological Profile for Chlorobenzene. [Link]

-

OxyChem. CHLORINATED ORGANICS HANDBOOK. [Link]

-

Grow Training. Handling Flammable Chemicals - Key Precautions To Take. [Link]

-

3M. Organic Solvents. [Link]

-

Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

-

SCCWRP FTP. Inputs of Chlorinated Benzenes. [Link]

-

Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

-

MicroCare. Is Personal Protective Equipment Required When Working with Solvents? [Link]

-

Stanford Environmental Health & Safety. General Use SOP - Flammable and Combustible Liquids. [Link]

-

Agilent Technologies. Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. [Link]

-

CHEMM. Personal Protective Equipment (PPE). [Link]

-

PubMed. Microbial degradation of chlorinated benzenes. [Link]

-

New Jersey Department of Health. Chlorobenzene - Hazardous Substance Fact Sheet. [Link]

-

ACTenviro. How to Safely Manage Flammable Liquids. [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

Olin Chlor Alkali. chlorinated solvents - product stewardship manual. [Link]

-

ResearchGate. Fate of Benzene in a Stratified Lake Receiving Contaminated Groundwater Discharges from a Superfund Site. [Link]

-

3M. PPE Solutions for Chemical Industries. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. carlroth.com [carlroth.com]

- 5. 1,3-DIISOPROPYLBENZENE — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 6. dhss.delaware.gov [dhss.delaware.gov]

- 7. 1,3-Diisopropylbenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 8. cpachem.com [cpachem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. airgas.com [airgas.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. Chlorinated benzenes in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. Microbial degradation of chlorinated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bucknell.edu [bucknell.edu]

- 19. 7.2 Organic Solvents [ehs.cornell.edu]

- 20. hazardouswasteexperts.com [hazardouswasteexperts.com]

A Technical Guide to the Reactivity of 1-Chloro-3,5-diisopropylbenzene with Strong Bases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of 1-chloro-3,5-diisopropylbenzene when subjected to strong bases. The primary focus is on the elucidation of the dominant reaction pathway, the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. We will explore the mechanistic underpinnings of this transformation, the critical role of steric and electronic factors imposed by the diisopropyl substituents, and the regiochemical outcomes of subsequent nucleophilic capture. This document serves as a comprehensive resource, integrating theoretical principles with a practical, field-tested experimental protocol for the amination of 1-chloro-3,5-diisopropylbenzene, a key transformation for accessing valuable aniline derivatives.

Introduction: Mechanistic Dichotomy in Aryl Halide Reactivity

Aryl halides, such as 1-chloro-3,5-diisopropylbenzene, exhibit low reactivity towards nucleophilic reagents under standard conditions. Their reactions are fundamentally distinct from aliphatic halides, as the direct displacement mechanisms (SN1 and SN2) are energetically unfavorable due to the instability of phenyl cations and the steric hindrance preventing backside attack. However, under forcing conditions, such as the presence of very strong bases, two primary mechanisms can be operative:

-

Nucleophilic Aromatic Substitution (SNAr): This addition-elimination pathway requires the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the halide leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. The substrate, 1-chloro-3,5-diisopropylbenzene, lacks such activating groups; the isopropyl groups are weakly electron-donating, rendering the SNAr mechanism highly improbable.

-

Elimination-Addition (Benzyne Mechanism): This pathway becomes dominant for unactivated aryl halides in the presence of exceptionally strong bases, such as sodium amide (NaNH₂). The reaction is initiated by the deprotonation of a proton ortho to the leaving group, followed by the elimination of the halide to form a highly strained and reactive "benzyne" intermediate. This intermediate is then rapidly attacked by a nucleophile to yield the final substitution product.

Given the structure of 1-chloro-3,5-diisopropylbenzene, the benzyne mechanism is the only viable pathway for reaction with strong bases like sodium amide.

The Benzyne Pathway with 1-Chloro-3,5-diisopropylbenzene

The reaction of 1-chloro-3,5-diisopropylbenzene with a strong, non-bulky base like sodium amide (NaNH₂) in an inert solvent such as liquid ammonia proceeds via a well-defined elimination-addition sequence.

Step 1: Deprotonation and Formation of the Benzyne Intermediate

The amide anion (NH₂⁻), a powerful base, abstracts a proton from one of the positions ortho to the chlorine atom (C2 or C6). The inductive effect of the electronegative chlorine atom increases the acidity of these ortho protons, facilitating their removal.

The resulting aryl anion is unstable and rapidly eliminates the chloride ion, leading to the formation of the 3,5-diisopropylbenzyne intermediate. Due to the symmetry of the starting material, only one unique benzyne intermediate can be formed.

Caption: Formation of the 3,5-diisopropylbenzyne intermediate.

Step 2: Nucleophilic Attack and Regioselectivity

The benzyne intermediate is a potent electrophile and reacts swiftly with any available nucleophile. In a reaction medium containing sodium amide in liquid ammonia, the amide ion (NH₂⁻) or ammonia (NH₃) can act as the nucleophile.

The nucleophilic attack can occur at either of the two carbons of the formal triple bond. In the case of 3,5-diisopropylbenzyne, these two positions (C1 and C2) are not equivalent. The bulky isopropyl groups at the C3 and C5 positions exert significant steric hindrance.

-

Attack at C1: This position is flanked by one isopropyl group (at C5) and the chloro-substituted carbon's original position.

-

Attack at C2: This position is flanked by the other isopropyl group (at C3).